Cas no 107089-82-7 (4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide)
107089-82-7 structure
Product Name:4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
N.o CAS:107089-82-7
MF:C13H14N4O2S
MW:290.340860843658
CID:155985
PubChem ID:341519
Update Time:2025-04-19
4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
- 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1λ<sup>6</sup>,2,4-benzothiadiazine 1,1-dioxide
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1
- 3-(3'5'-Dimethylpyrazolyl)-4-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- AC1L7U5X
- BRN 5594064
- LS-40424
- NCI60_003495
- NSC373868
- DTXSID20147901
- 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1$l^{6},2,4-benzothiadiazine 1,1-dioxide
- CHEMBL1984745
- 107089-82-7
- 3-(3',5'-Dimethylpyrazolyl)-4-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- NSC-373868
- 4H-1,2,4-Benzothiadiazine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
-
- Inchi: 1S/C13H14N4O2S/c1-9-8-10(2)17(14-9)13-15-20(18,19)12-7-5-4-6-11(12)16(13)3/h4-8H,1-3H3
- Chave InChI: LLEMGBIWINHBOK-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2N(C)C(=N1)N1C(C)=CC(C)=N1)(=O)=O
Propriedades Computadas
- Massa Exacta: 290.08392
- Massa monoisotópica: 290.084
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 513
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 75.9Ų
Propriedades Experimentais
- Densidade: 1.41
- Ponto de ebulição: 528.9°Cat760mmHg
- Ponto de Flash: 273.7°C
- Índice de Refracção: 1.685
- PSA: 67.56
- LogP: 2.12410
4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide Literatura Relacionada
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
107089-82-7 (4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel